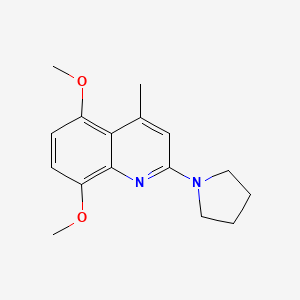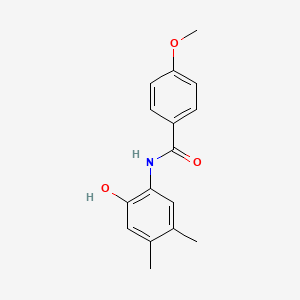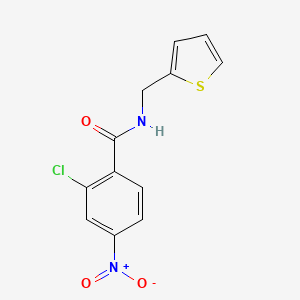
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide, also known as IMP-MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and other biological targets. In
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is as a tool compound for studying the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit a variety of enzymes, including carbonic anhydrases and metalloproteases, and has been used to study the structure-activity relationships of sulfonamides.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the inhibition of enzymes and other biological targets through the formation of a covalent bond with the target molecule. This covalent bond results in the irreversible inhibition of the target molecule, leading to a decrease in its activity. The exact mechanism of action of this compound may vary depending on the specific target molecule being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific target molecule being inhibited. In general, sulfonamides such as this compound have been shown to have anti-inflammatory, antibacterial, and antitumor effects. These effects are thought to be due to the inhibition of enzymes and other biological targets involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its high potency and specificity for certain target molecules. This allows for the selective inhibition of specific enzymes or other biological targets, which can be useful for studying their role in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the study of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide and other sulfonamides. One potential direction is the development of new sulfonamide compounds with improved potency and specificity for specific target molecules. Another potential direction is the use of sulfonamides as tools for studying the role of enzymes and other biological targets in various disease processes. Finally, the development of new methods for the synthesis and purification of sulfonamides may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with methylthiobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is typically around 70-80%, and the purity of the final product can be verified by analytical techniques such as NMR spectroscopy or HPLC.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(2)13-4-6-14(7-5-13)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMPJGJOSOHPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)